4-sec-Butyl-2,6-di-tert-butylphenol
Overview
Description
4-sec-Butyl-2,6-di-tert-butylphenol is an organic compound with the molecular formula C18H30O. It is known for its antioxidant properties, which make it valuable in various industrial and scientific applications. The compound is characterized by its bulky tert-butyl groups and a sec-butyl group attached to a phenol ring, contributing to its unique chemical behavior and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-sec-Butyl-2,6-di-tert-butylphenol can be synthesized from 4-sec-butylphenol and isobutene using a sulfuric resin as a catalyst. The reaction involves the alkylation of the phenol ring, where the tert-butyl groups are introduced . The reaction conditions typically include a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-sec-Butyl-2,6-di-tert-butylphenol primarily undergoes oxidation and substitution reactions. Its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, especially at positions ortho to the hydroxyl group.
Major Products Formed:
Oxidation: The major products include quinones and other oxidized derivatives.
Substitution: Depending on the substituent introduced, various alkylated or acylated phenols can be formed.
Scientific Research Applications
4-sec-Butyl-2,6-di-tert-butylphenol is widely used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: In studies involving oxidative stress and free radical biology.
Medicine: As a potential therapeutic agent for conditions related to oxidative damage.
Industry: In the production of plastics, rubber, and other materials where oxidative stability is crucial.
Mechanism of Action
The antioxidant mechanism of 4-sec-Butyl-2,6-di-tert-butylphenol involves the donation of hydrogen atoms to free radicals, neutralizing their reactivity. This process interrupts the chain reaction of oxidation, thereby protecting other molecules from oxidative damage. The compound stabilizes free radicals by forming a relatively stable phenoxyl radical, which does not propagate further oxidative reactions .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used widely in food preservation.
2,4-Di-tert-butylphenol: Another antioxidant with similar applications in stabilizing polymers and resins
Uniqueness: 4-sec-Butyl-2,6-di-tert-butylphenol is unique due to the presence of both sec-butyl and tert-butyl groups, which enhance its steric hindrance and stability. This makes it particularly effective in applications requiring long-term oxidative stability .
Properties
IUPAC Name |
4-butan-2-yl-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-9-12(2)13-10-14(17(3,4)5)16(19)15(11-13)18(6,7)8/h10-12,19H,9H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZOTKYPSZSDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029315 | |
Record name | 4-(Butan-2-yl)-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17540-75-9 | |
Record name | 2,6-Di-tert-butyl-4-sec-butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17540-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-sec-Butyl-2,6-di-tert-butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017540759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17540-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Butan-2-yl)-2,6-di-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-sec-butyl-2,6-di-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL476W27Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-sec-Butyl-2,6-di-tert-butylphenol discussed in the research?
A1: The research primarily focuses on utilizing this compound as a precursor for synthesizing a non-ionic finish for polyacrylonitrile (PAN) fibers []. This finish aims to improve the antistatic properties of PAN fibers, crucial for their processing and application.
Q2: How is this compound modified to create the non-ionic finish for PAN fibers?
A2: The research describes reacting this compound with ethylene oxide using potassium hydroxide (KOH) as a catalyst. This reaction produces this compound polyoxyethylene ether []. This ether is then combined with other surfactants - sorbitan monostearate, polyoxyethylene ether castor oil, and dodecylamine ether - to formulate the final non-ionic finish.
Q3: What is the significance of achieving a mass-specific resistance of 2.1 × 108 Ω·g/cm2 for the treated PAN fibers?
A3: This mass-specific resistance value indicates improved antistatic properties in the treated PAN fibers []. Lower resistance values generally correlate with better antistatic performance, preventing issues like static cling and discharge during handling and processing.
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